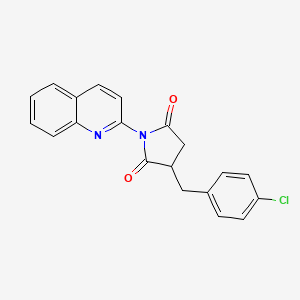![molecular formula C25H27NO3 B5217091 3-[(4-ethylphenyl)amino]-1,3-bis(4-methoxyphenyl)-1-propanone](/img/structure/B5217091.png)
3-[(4-ethylphenyl)amino]-1,3-bis(4-methoxyphenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-ethylphenyl)amino]-1,3-bis(4-methoxyphenyl)-1-propanone, also known as Methoxphenidine (MXP), is a chemical compound that belongs to the arylcyclohexylamine class of dissociative anesthetics. It was first synthesized in 1989 by a team of researchers at the University of Bristol, UK. Since then, MXP has gained popularity among researchers due to its unique chemical structure and potential therapeutic applications.
作用機序
MXP acts as a non-competitive antagonist of the NMDA receptor, which leads to a decrease in the activity of glutamate, a neurotransmitter involved in excitatory signaling. This results in a dissociative state characterized by altered perception, sensory deprivation, and loss of motor coordination. MXP also affects other neurotransmitter systems such as dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MXP has been shown to induce a range of biochemical and physiological effects in animal models. It has been found to increase brain-derived neurotrophic factor (BDNF) levels, which is involved in the growth and survival of neurons. MXP has also been shown to decrease oxidative stress and inflammation, which are implicated in various neurological disorders.
実験室実験の利点と制限
MXP has several advantages for use in laboratory experiments. It has a high potency and selectivity for the NMDA receptor, which allows for precise manipulation of this system. MXP also has a relatively long half-life, which makes it suitable for chronic dosing studies. However, MXP has several limitations, including its potential for abuse and toxicity at high doses.
将来の方向性
There are several future directions for research on MXP. One area of interest is the development of novel analogs with improved therapeutic potential and reduced toxicity. Another area of interest is the investigation of the long-term effects of MXP on brain function and behavior. Additionally, the potential use of MXP in combination with other drugs for the treatment of neurological and psychiatric disorders warrants further investigation.
合成法
The synthesis of MXP involves the reaction between 4-methoxybenzaldehyde, 4-ethylphenylamine, and acetone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain pure MXP. This synthesis method has been optimized over the years to improve yield and purity.
科学的研究の応用
MXP has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to have a high affinity for the NMDA receptor, which is involved in the regulation of learning, memory, and pain perception. MXP has also been shown to have antidepressant and anxiolytic effects in animal models.
特性
IUPAC Name |
3-(4-ethylanilino)-1,3-bis(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-4-18-5-11-21(12-6-18)26-24(19-7-13-22(28-2)14-8-19)17-25(27)20-9-15-23(29-3)16-10-20/h5-16,24,26H,4,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJZLNKBAHGBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(CC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methylbenzyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5217028.png)

![5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5217039.png)


![(3aS*,5S*,9aS*)-2-(2-methoxyphenyl)-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5217054.png)
![{2-ethoxy-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5217055.png)
![2-[(3-cyclohexylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5217059.png)
![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5217076.png)
![2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione](/img/structure/B5217096.png)


![N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide](/img/structure/B5217109.png)